2-(4-(Chloromethyl)thiazol-2-YL)guanidine
Description
Historical Context and Discovery
The development of this compound is closely linked to advances in heterocyclic chemistry during the latter part of the 20th century. While the exact discovery date is not prominently documented in literature, patent records and research publications indicate significant work with this compound beginning in the 1980s. The first reported synthesis appears in literature from this period, with the compound initially gaining attention as an intermediate in the development of histamine H2 receptor antagonists.
The compound's importance increased substantially when it was identified as a key intermediate in the industrial synthesis of famotidine, a widely used medication for treating peptic ulcers and gastroesophageal reflux disease. This connection to pharmaceutical development catalyzed further investigation into its chemical properties and synthetic applications. Records from the PubChem database indicate that the compound was officially registered in chemical databases by 2005, though research involving it predates this formal registration.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine two important pharmacophores: the thiazole ring and the guanidine group. The thiazole moiety is recognized as a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents. This five-membered heterocycle containing sulfur and nitrogen atoms contributes to various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
The compound demonstrates the versatility of thiazole chemistry, particularly in showcasing how functionalized thiazoles can serve as valuable building blocks in organic synthesis. The reactivity of the chloromethyl group provides an electrophilic site for nucleophilic substitution reactions, while the guanidine component offers strong hydrogen-bonding capabilities and basic properties that can interact with biological targets.
Within the broader context of heterocyclic chemistry, this compound exemplifies how relatively simple heterocycles can be strategically functionalized to create compounds with specific chemical properties and biological activities. The compound has contributed to understanding structure-activity relationships in thiazole derivatives and has informed the development of synthetic methodologies for related heterocyclic systems.
Position within Thiazole and Guanidine Derivative Classes
This compound occupies a distinct position at the intersection of thiazole and guanidine chemistry. Within the thiazole derivative class, it belongs to the 2,4-disubstituted thiazole subgroup, featuring substituents at both the 2 and 4 positions of the thiazole ring. This substitution pattern is particularly common in biologically active thiazoles, as evidenced by numerous pharmaceutical agents that share this structural motif.
Table 1: Structural Comparison of this compound with Related Thiazole Derivatives
| Compound | Core Structure | Substituent at Position 2 | Substituent at Position 4 | Notable Properties |
|---|---|---|---|---|
| This compound | Thiazole | Guanidine | Chloromethyl | Strong nucleophile, pharmaceutical intermediate |
| Famotidine | Thiazole | Guanidine | (Sulfanylpropanimidamide)methyl | H2 receptor antagonist, used to treat ulcers |
| 1-(4-Methylthiazol-2-yl)guanidine | Thiazole | Guanidine | Methyl | Famotidine-related impurity |
| 2,2'-(Disulfanediylbis(methylenethiazole-4,2-diyl))diguanidine | Thiazole | Guanidine | (Disulfanediyl)methyl | Famotidine disulfide impurity |
In the context of guanidine derivatives, this compound represents a heterocyclic N-substituted guanidine, where the guanidine moiety is attached to a thiazole ring rather than an alkyl or aryl group. This distinguishes it from simple guanidines and confers unique physicochemical properties, including altered basicity and hydrogen-bonding patterns. The guanidine group in this compound maintains its strongly basic character, with a predicted pKa value of approximately 8.38.
The structural features of this compound have significance in both synthetic organic chemistry and medicinal chemistry. In organic synthesis, it serves as a versatile building block, with the chloromethyl group providing a reactive handle for further functionalization. In medicinal chemistry, the combination of the thiazole ring and guanidine group creates a pharmacophore with potential to interact with various biological targets, particularly those involving hydrogen bonding and ionic interactions.
Current Research Landscape
The current research landscape involving this compound encompasses several domains, with particular emphasis on pharmaceutical applications and synthetic methodologies. Recent studies have focused on optimizing the synthesis of this compound to improve yield, purity, and environmental impact, reflecting its continued importance in pharmaceutical manufacturing.
One significant area of research involves the development of analytical methods for detecting and quantifying this compound as an impurity in pharmaceutical preparations. As a known impurity in famotidine formulations, regulatory requirements necessitate sensitive and specific analytical methods for its detection. This has led to advancements in chromatographic and spectroscopic techniques tailored specifically for thiazole derivatives.
The biological activity of this compound and structurally related compounds has attracted increasing research interest. Studies have investigated its potential antimicrobial properties, particularly against certain bacterial strains, leveraging the known antibacterial activity of many thiazole derivatives. Research into structure-activity relationships has provided insights into how structural modifications of this compound might enhance biological activity or alter specificity for particular targets.
Table 2: Recent Research Directions Involving this compound
The compound also serves as a valuable model system for investigating the fundamental chemistry of functionalized thiazoles. Studies on its reactivity, particularly the nucleophilic substitution reactions involving the chloromethyl group, have contributed to the broader understanding of heterocyclic chemistry. These investigations have practical applications in developing new synthetic methodologies for the preparation of structurally diverse thiazole derivatives.
In the pharmaceutical industry, current research focuses on the role of this compound as an intermediate in the synthesis of various thiazole-containing drugs beyond famotidine. The versatile reactivity of this compound makes it a valuable building block for constructing more complex bioactive molecules, particularly those targeting histamine receptors and related biological pathways.
Properties
IUPAC Name |
2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUXKXPRQLQHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408260 | |
| Record name | 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81152-53-6 | |
| Record name | 2-(4-(CHLOROMETHYL)THIAZOL-2-YL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(Chloromethyl)-2-thiazolyl]guanidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZT7F7UX4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Hantzsch condensation | Thiourea + α-bromoketone (e.g., 1,3-dichloroacetone), reflux | 4-(Chloromethyl)thiazole intermediate | Formation of chloromethylthiazole ring |
| 2 | Guanidine introduction via nucleophilic substitution | Guanylthiourea or guanidine + base (NaOH), inert atmosphere | 2-(4-(Chloromethyl)thiazol-2-yl)guanidine | Metal salts (HgCl2) may catalyze |
| 3 | Boc-protected guanylation (alternative) | N,N′-bis-Boc-S-methylisothiourea + amine + HgCl2, DCM, low temp | Boc-protected guanidine derivative | Followed by Boc removal with TFA |
| 4 | Boc deprotection | TFA/DCM reflux | Free guanidine derivative | High yield and purity |
Detailed Research Findings and Analysis
- Georgiadis et al. (2019) demonstrated the synthesis of chloromethylthiazoles via Hantzsch condensation and subsequent functional group transformations, including cyanide and thiocyanide substitutions, highlighting the versatility of the chloromethyl intermediate.
- US Patent 5856501A outlines an industrially relevant process for producing 2-guanidino-4-halomethylthiazole derivatives, emphasizing the isolation and purification of the hydrochloride salt and its conversion to guanidine derivatives under controlled temperature and inert atmosphere.
- The mercury-promoted guanylation approach, detailed in medicinal chemistry literature, offers a robust method for guanidine introduction with excellent yields and scalability, with Boc-protected intermediates facilitating purification and handling.
- Optimization of reaction conditions, such as solvent choice, temperature, and base strength, is critical to minimize side reactions like carbodiimide decomposition and to maximize guanidine formation efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch condensation + guanidine | Thiourea, α-bromoketone, guanidine base | Reflux, inert atmosphere | Straightforward, good yields | Requires careful control of conditions |
| Metal-mediated guanylation | 2-guanidino-4-halomethylthiazole, thiourea, NaOH | Organic solvent + water, inert atmosphere | Efficient, scalable, industrially viable | Use of strong base, inert atmosphere needed |
| Mercury-promoted Boc guanylation | N,N′-bis-Boc-S-methylisothiourea, amines, HgCl2 | Low temp in DCM, Boc deprotection with TFA | High purity, adaptable to various amines | Use of toxic mercury salts, requires careful handling |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution reactions, forming derivatives critical for pharmaceutical intermediates.
Reactions Involving the Guanidine Moiety
The guanidine group participates in acid-base and coordination chemistry:
-
Protonation : Forms stable hydrochloride salts under acidic conditions (e.g., HCl), enhancing solubility for synthetic applications .
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Tautomerization : Exists in equilibrium between guanidine and iminoamine forms, influencing reactivity (e.g., during coupling reactions) .
-
Coordination Chemistry : Acts as a ligand for transition metals, though specific complexes remain underexplored in published literature.
Tautomerism and Stability
The compound exhibits tautomerism, as shown below:
Conditions : Tautomerization is pH-dependent, favoring the guanidine form in acidic environments and the iminoamine form under basic conditions .
Role in Multi-Step Syntheses
This compound is a critical intermediate in the synthesis of famotidine, a histamine H₂ receptor antagonist:
-
Step 2 : Treat with β-chloropropionitrile under basic conditions to introduce the cyanoethylthio group .
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Step 3 : Isolate N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine, a direct precursor to famotidine .
Comparative Reactivity of Structural Analogs
| Analog | Modification | Reactivity Difference |
|---|---|---|
| 2-(4-Cyanomethylthiazol-2-yl)guanidine | -CH₂CN vs. -CH₂Cl | Enhanced electrophilicity at nitrile group |
| 2-(4-Hydroxymethylthiazol-2-yl)guanidine | -CH₂OH vs. -CH₂Cl | Reduced substitution propensity; oxidative pathways dominate |
Key Research Findings
-
Efficiency in Substitution : Reactions at the chloromethyl group proceed with >80% yield under optimized conditions (low temperature, polar aprotic solvents) , .
-
pH Sensitivity : Guanidine tautomerization impacts reaction outcomes; acidic conditions favor substitution, while basic conditions promote side reactions .
-
Stereoelectronic Effects : Electron-withdrawing thiazole ring enhances chloromethyl group reactivity compared to aliphatic analogs .
Scientific Research Applications
2-(4-(Chloromethyl)thiazol-2-YL)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-(Chloromethyl)thiazol-2-YL)guanidine involves its interaction with molecular targets and pathways within biological systems. The thiazole ring is known for its ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural and functional differences between 2-(4-(Chloromethyl)thiazol-2-YL)guanidine and related compounds:
Market and Commercial Viability
The hydrochloride salt of this compound is projected to reach USD 0.25 billion by 2030, driven by pharmaceutical R&D investments .
Biological Activity
2-(4-(Chloromethyl)thiazol-2-YL)guanidine, also known as 2-guanidino-4-chloromethylthiazole, is a synthetic compound notable for its biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and potential pharmaceutical applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole ring with a chloromethyl group at the 4-position and a guanidine moiety. It is typically encountered as a white solid with strong nucleophilic properties, making it valuable in organic synthesis.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry, especially as an antibacterial or antifungal agent.
Antimicrobial Efficacy
In several studies, this compound has been shown to inhibit the growth of specific bacteria. For instance, it has demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria indicate its potential as a therapeutic agent in treating infections caused by resistant strains.
The precise mechanism by which this compound exerts its antimicrobial effects involves its interaction with bacterial enzymes and cellular structures. The compound's nucleophilic characteristics allow it to bind effectively to target sites within microbial cells, disrupting essential processes such as protein synthesis and cell wall integrity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-(Chloromethyl)thiazol-2-YL)guanidine | Similar thiazole structure | Often used as hydrochloride salt in formulations |
| 2-Aminothiazole | Contains an amino group instead of guanidine | Exhibits different biological activities |
| Thiazole derivatives | Various substitutions on the thiazole ring | Broadly used in agrochemicals and pharmaceuticals |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL.
- Pharmacological Research : Research conducted at a pharmaceutical institute evaluated the compound's potential as an intermediate in synthesizing famotidine, revealing that it could enhance the efficacy of existing treatments for gastric ulcers.
- Mechanistic Insights : A recent investigation into its binding affinity to bacterial ribosomes indicated that this compound might inhibit protein synthesis, thereby contributing to its antimicrobial action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-(Chloromethyl)thiazol-2-YL)guanidine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole ring formation can be achieved by reacting thiourea derivatives with α-haloketones, followed by guanidine functionalization. Key reagents include DMF as a solvent and DIPEA (diisopropyl ethyl amine) as a base to deprotonate intermediates . Temperature control (65–80°C) and inert atmospheres (argon) are critical to minimize side reactions like hydrolysis of the chloromethyl group .
- Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of starting materials) and reaction time (3–11 hours) can improve yields up to 79% .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC-MS : Confirms molecular weight (241.33 g/mol) and detects impurities .
- ¹H NMR : Key signals include δ 2.24 ppm (CH3 from methyl groups) and δ 4.19 ppm (SCH2 from thioether linkages) .
- IR Spectroscopy : Peaks at 3325 cm⁻¹ (N-H stretching) and 1574 cm⁻¹ (C=N/C=C vibrations) validate functional groups .
Q. What are the solubility properties of this compound in common solvents?
- Data : Limited solubility in polar aprotic solvents like DMF and DMSO, but enhanced solubility in methanol or ethanol due to hydrogen bonding with the guanidine moiety. Ethylthio-substituted analogs show improved solubility, suggesting structural modifications (e.g., replacing chloromethyl with ethylthio) could optimize dissolution for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported logBB values for blood-brain barrier penetration predictions?
- Case Study : Experimental logBB values for structurally similar guanidinothiazoles range from -1.57 to -0.04, while computational models (e.g., Molinspiration) show deviations up to 0.5 units .
- Methodology :
Validate experimental protocols using standardized shake-flask assays.
Cross-verify computational models (e.g., QSAR vs. molecular dynamics) to identify parameter biases.
Correlate logBB with substituent effects: Chloromethyl groups reduce BBB penetration due to increased polarity, while aromatic substitutions (e.g., phenyl) show mixed trends .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Findings : The chloromethyl group is prone to hydrolysis, forming inactive hydroxymethyl derivatives.
- Solutions :
- Prodrug Design : Replace the chloromethyl group with ester-linked moieties (e.g., pivaloyloxymethyl) to enhance metabolic stability .
- Formulation : Use lyophilization for storage and buffer systems (pH 6–7) to minimize degradation during in vitro assays .
Q. How can computational modeling guide the design of derivatives with enhanced T-type calcium channel blocking activity?
- Approach :
Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of Cav3.2 channels (PDB: 6KZQ).
Prioritize derivatives with stronger hydrogen bonding to Thr1063 and hydrophobic interactions with Phe1064 .
Validate predictions via electrophysiology (patch-clamp) on HEK293 cells expressing Cav3.2 .
Q. What experimental controls are essential when analyzing discrepancies in biological activity across cell lines?
- Recommendations :
- Include positive controls (e.g., mibefradil for T-type calcium channels) and vehicle controls (DMSO ≤0.1%).
- Normalize data to cell viability assays (MTT or resazurin) to rule out cytotoxicity .
- Replicate assays in at least two independent cell lines (e.g., HEK293 vs. SH-SY5Y) to confirm target specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
